molecular formula C17H13N5O3S2 B2540428 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-43-0

3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2540428
CAS No.: 897612-43-0
M. Wt: 399.44
InChI Key: WRQVESJRIYKJDE-UHFFFAOYSA-N
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Description

Product Overview: 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a synthetic organic compound with the CAS registry number 897612-43-0 . It has a molecular formula of C 17 H 13 N 5 O 3 S 2 and a molecular weight of 399.45 g/mol . This reagent is supplied with a minimum purity of 90% and is intended for research purposes exclusively. Research Applications and Value: This compound is a molecular hybrid featuring a benzamide core linked to a complex heterocyclic system containing thiophene, thiazole, and triazole rings. Such hybrid structures are of significant interest in medicinal chemistry for developing novel kinase inhibitors . Specifically, its structure is characteristic of scaffolds designed to target the epidermal growth factor receptor (EGFR), a well-validated target in oncology . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of potential anti-cancer agents, particularly for investigating new therapeutic options against aggressive cancers like triple-negative breast cancer (TNBC) . The nitro group on the benzamide moiety offers a synthetic handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) within chemical libraries. Mechanism of Action: While the specific biological activity of this compound requires experimental validation, compounds with analogous hybrid architectures have been demonstrated to act as potent inhibitors of EGFR tyrosine kinase . The proposed mechanism involves the compound competing with ATP for binding in the kinase domain of EGFR, thereby suppressing the receptor's autophosphorylation and disrupting downstream signaling pathways, such as PI3K/AKT/mTOR, which are critical for cancer cell proliferation and survival . The planar, electron-rich heteroaromatic systems may facilitate binding through π-π stacking interactions within the hydrophobic pocket of the enzyme . Handling and Safety: This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Safety data for this specific compound is not fully established. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

3-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S2/c23-16(11-3-1-4-12(9-11)22(24)25)18-7-6-13-10-27-17-19-15(20-21(13)17)14-5-2-8-26-14/h1-5,8-10H,6-7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQVESJRIYKJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiazole derivatives are known to interact with multiple receptors, which can lead to various biological responses. The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the exact nature of the target and the context in which the interaction occurs.

Biochemical Pathways

The compound may affect various biochemical pathways due to the broad spectrum of biological activities associated with thiazole derivatives. These could include pathways related to antimicrobial, antifungal, antiviral, and antineoplastic activities. The downstream effects would depend on the specific pathways affected and could result in a range of cellular responses.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the range of activities associated with thiazole derivatives, the effects could be diverse and could include antimicrobial, antifungal, antiviral, and antineoplastic effects.

Biological Activity

3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

  • Molecular Formula : C₁₆H₁₃N₅O₄S₃
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 941963-52-6

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiazole moieties exhibit promising anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized various triazole derivatives and tested their efficacy against human cancer cell lines. The compound demonstrated significant cytotoxic effects with IC₅₀ values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, involving caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against a range of pathogens.

Results from Antimicrobial Screening

A study reported that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

PathogenMIC (µg/mL)Standard Antibiotic (MIC µg/mL)
Staphylococcus aureus3264 (Penicillin)
Escherichia coli1632 (Ampicillin)

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress that can trigger cell death pathways .

Scientific Research Applications

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Nitro Group : Enhances electron-withdrawing capacity and increases lipophilicity, facilitating cellular uptake.
  • Thiazole and Triazole Moieties : These heterocycles contribute significantly to the pharmacological profile by stabilizing the compound through resonance and facilitating interactions with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of compounds similar to 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide exhibit significant anticancer properties. For instance:

  • A derivative was tested against HCT116 colon cancer cells and exhibited an IC50 of 4.36 µM, indicating high anticancer activity compared to the standard drug doxorubicin .

Antimicrobial Efficacy

The compound's potential as an antimicrobial agent has also been explored:

  • A study on related triazole derivatives revealed that one compound exhibited 87% inhibition against Mycobacterium tuberculosis, outperforming rifampicin .

Antitrypanosomatid Activity

In a series of studies focusing on antitrypanosomatid activity:

  • A related triazole derivative demonstrated outstanding antichagasic activity against Trypanosoma cruzi, with an IC50 value significantly lower than that of benznidazole . This highlights the potential for this class of compounds in treating Chagas disease.

Case Studies

Several case studies have provided insights into the efficacy and applications of this compound:

  • Anticancer Study : A derivative showed significant cytotoxicity against various cancer cell lines, emphasizing its potential as a chemotherapeutic agent.
  • Antimicrobial Study : Investigations into its antibacterial properties revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
  • Antitubercular Activity : The compound's derivatives have been tested for their efficacy against Mycobacterium tuberculosis, with some showing promising results that warrant further exploration .

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitro Group

The electron-deficient nitro (-NO₂) group at the benzamide’s para position undergoes nucleophilic aromatic substitution under reducing conditions. For example:

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), enhancing solubility and bioactivity .

Reaction Reagents/Conditions Product
Nitro → Amine reductionH₂, Pd/C, ethanol, 25°C3-Amino-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b] triazol-6-yl)ethyl)benzamide

This modification is critical for tuning pharmacokinetic properties, as seen in derivatives with improved antimicrobial activity .

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety participates in electrophilic substitution (e.g., sulfonation, halogenation) at the α-positions (C3/C5):

Reaction Reagents/Conditions Product
SulfonationH₂SO₄, SO₃, 0–5°C3-Nitro-N-(2-(2-(5-sulfothiophen-2-yl)thiazolo[3,2-b] triazol-6-yl)ethyl)benzamide
BrominationBr₂, FeBr₃, CH₂Cl₂3-Nitro-N-(2-(2-(5-bromothiophen-2-yl)thiazolo[3,2-b] triazol-6-yl)ethyl)benzamide

These reactions enhance molecular polarity and enable further derivatization.

Oxidation of the Thiophene Moiety

The thiophene ring oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Reaction Reagents/Conditions Product
Sulfoxide formationH₂O₂, CH₃COOH, 50°C3-Nitro-N-(2-(2-(thiophen-2-yl-1-oxide)thiazolo[3,2-b] triazol-6-yl)ethyl)benzamide
Sulfone formationmCPBA, DCM, 25°C3-Nitro-N-(2-(2-(thiophen-2-yl-1,1-dioxide)thiazolo[3,2-b] triazol-6-yl)ethyl)benzamide

Oxidation modifies electronic properties, potentially altering binding affinity to biological targets.

Triazole Ring Functionalization

The triazole ring undergoes alkylation or acylation at the N1 position:

Reaction Reagents/Conditions Product
AlkylationCH₃I, K₂CO₃, DMF3-Nitro-N-(2-(2-(thiophen-2-yl)-1-methylthiazolo[3,2-b] triazol-6-yl)ethyl)benzamide
AcylationAcCl, pyridine, 0°C3-Nitro-N-(2-(2-(thiophen-2-yl)-1-acetylthiazolo[3,2-b] triazol-6-yl)ethyl)benzamide

These modifications are pivotal for optimizing metabolic stability .

Hydrolysis of the Benzamide Linkage

The benzamide bond hydrolyzes under acidic or basic conditions:

Reaction Reagents/Conditions Product
Acidic hydrolysisHCl (6M), reflux3-Nitrobenzoic acid + 2-(2-(thiophen-2-yl)thiazolo[3,2-b] triazol-6-yl)ethylamine
Basic hydrolysisNaOH (2M), ethanol3-Nitrobenzoate salt + ethylamine derivative

This cleavage is significant for prodrug design.

Key Research Findings

  • Antimicrobial activity : Nitro-to-amine reduction increases potency against C. albicans (pMICₐ = 4.01 mM) .

  • Multi-target interactions : The triazole-thiophene-thiazole scaffold engages in π-π stacking and hydrogen bonding with enzymes like CYP450 .

  • Thermal stability : Derivatives retain integrity up to 250°C, enabling high-temperature synthetic workflows.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its thiazolo[3,2-b][1,2,4]triazole-thiophene backbone and 3-nitrobenzamide substituent. Key comparisons with analogs include:

Compound Name Core Structure Substituents Key Functional Groups Reference
3-Nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide Thiazolo[3,2-b][1,2,4]triazole 3-Nitrobenzamide, thiophen-2-yl, ethyl Nitro, thiophene, amide N/A
2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (9b) Thiazolo[3,2-b][1,2,4]triazole 4-Methoxyphenyl, phenyl Methoxy, aryl
6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (10b) Thiazolo[3,2-b][1,2,4]triazole 4-Bromophenyl, 4-methoxyphenyl Bromo, methoxy
1-Phenyl-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (7a) Benzoimidazo[1,2-b][1,2,4]triazole Phenyl, thiophen-2-yl Ketone, thiophene
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide Nitrophenyl, oxadiazole, thioether Nitro, oxadiazole, thioether

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitrobenzamide group distinguishes the target compound from analogs with methoxy (electron-donating) or bromo (halogen) substituents. This nitro group may enhance interactions with hydrophobic enzyme pockets or improve metabolic stability .
  • Linker Flexibility : The ethyl group between the benzamide and thiazolo-triazole provides conformational flexibility, contrasting with rigid aryl linkages in compounds like 9b or 10b .

Physicochemical Properties

Data from structural analogs suggest trends in melting points, solubility, and spectroscopic characteristics:

Compound Melting Point (°C) 1H NMR (δ, ppm) 13C NMR (δ, ppm) Yield (%) Reference
9b (thiazolo-triazole with methoxy) 140–142 8.08 (d, J=8.4 Hz, 2H), 5.72 (s, 2H) 165.78 (C-8), 160.58 (C-4') 96
7a (benzoimidazo-triazole with ketone) Not reported 8.08 (d, J=8.4 Hz, 2H), 5.72 (s, 2H) Not reported 67
10b (thiazolo-triazole with bromo) 158–160 8.25 (d, J=8.6 Hz, 2H), 3.82 (s, 3H) 165.81 (C-8), 160.62 (C-4') 89

Insights :

  • Melting Points : Thiazolo-triazole derivatives generally exhibit higher melting points (140–160°C) compared to benzoimidazo-triazoles, likely due to increased crystallinity .
  • NMR Signatures : The ethyl linker in the target compound may produce distinct proton signals (e.g., ~3.5–4.0 ppm for CH2 groups) compared to aryl-linked analogs .
  • Synthetic Efficiency : Yields for thiazolo-triazole derivatives (76–96%) are higher than those for benzoimidazo-triazoles (67%), suggesting favorable cyclization kinetics .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and how can they be methodologically addressed?

  • Answer : The synthesis involves balancing tautomerism in intermediates like benzo[d]thiazolotetrazole (1a) and 2-azidobenzo[d]thiazole (2a), which exist in equilibrium. Solvent polarity and substituents influence this ratio . To mitigate instability, use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (e.g., THF with CuI) to form the thiazolo-triazole core. X-ray crystallography is critical for confirming regioselectivity and tautomeric forms .

Q. Which spectroscopic techniques are most reliable for characterizing the thiophene-thiazolo-triazole hybrid structure?

  • Answer : Use a combination of:

  • 1H/13C NMR to identify proton environments (e.g., thiophene β-protons at δ 6.8–7.2 ppm, triazole protons at δ 8.1–8.5 ppm) .
  • HRMS for molecular ion confirmation (e.g., [M+H]+ at m/z ~500–550).
  • FT-IR to detect NO2 stretching (~1520 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .

Advanced Research Questions

Q. How do substituent modifications on the thiophene or benzamide moieties affect biological activity?

  • Answer : Systematic SAR studies should:

  • Replace the nitro group with electron-withdrawing (e.g., CN) or donating (e.g., OMe) groups to modulate electron density.

  • Vary thiophene substitution (e.g., 3-methyl vs. 5-bromo) to alter steric and electronic interactions with targets.

  • Test analogs in in vitro assays (e.g., antimicrobial: MIC against S. aureus; neuroprotective: glutamate-induced oxidative stress in neuronal cells) .

    Substituent Activity Trend Mechanistic Insight
    Nitro (NO2)High antimicrobialEnhanced electrophilicity for target binding
    Methoxy (OMe)Reduced potencyElectron donation disrupts π-π stacking

Q. What experimental strategies resolve contradictions in tautomerism-driven reactivity during synthesis?

  • Answer : For intermediates prone to tautomerism (e.g., 1a ⇆ 2a):

  • Use low-polarity solvents (e.g., CDCl3) to stabilize the tetrazole form (1a) .
  • Monitor equilibrium via time-resolved 1H NMR (e.g., 1a:2a ratio shifts from 1.8:1 to 1:1 over 1 hour) .
  • Lock the desired tautomer via alkylation (e.g., methyl iodide for N-alkylation) .

Q. How can computational methods predict the compound’s environmental fate in long-term ecotoxicology studies?

  • Answer : Apply:

  • QSAR models to estimate biodegradation half-life (e.g., EPI Suite™).
  • Molecular docking to assess binding to ecological receptors (e.g., acetylcholinesterase in aquatic species).
  • Metabolite prediction (e.g., CYP450-mediated nitro-reduction) using software like MetaDrug® .

Methodological Design Questions

Design a protocol to evaluate neuroprotective efficacy in a rodent model of oxidative stress.

  • Answer :

Dose optimization : Administer 10–100 mg/kg (i.p.) to Sprague-Dawley rats.

Induce oxidative stress : Inject kainic acid (10 mg/kg) to trigger glutamate excitotoxicity.

Biomarker analysis : Measure glutathione (GSH) and malondialdehyde (MDA) in hippocampal tissue.

Histopathology : Assess neuronal survival in CA1 via Nissl staining .

Propose a strategy to analyze in vitro metabolic stability using liver microsomes.

  • Answer :

  • Incubation : Mix 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).
  • Time points : Collect aliquots at 0, 15, 30, 60 minutes.
  • LC-MS/MS quantification : Monitor parent compound depletion (t1/2 calculation) and major metabolites (e.g., nitro-reduced amine) .

Data Contradiction Resolution

Q. Conflicting reports exist on the role of the nitro group in cytotoxicity. How to reconcile this?

  • Answer : The nitro group’s dual role (pro-drug activation vs. off-target toxicity) depends on cellular reductase expression. Resolve via:

  • Hypoxia-selective assays : Test cytotoxicity under normoxic vs. hypoxic conditions.
  • NQO1 inhibition : Co-treat with dicoumarol to block nitro-reductase activity .

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